Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a complex structure that includes a tetrazole ring, which is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate
- Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate
Uniqueness
Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate is unique due to the presence of the tetrazole ring, which imparts stability and versatility in chemical reactions. This makes it distinct from other esters that do not contain this ring structure.
Properties
CAS No. |
88669-74-3 |
---|---|
Molecular Formula |
C9H14N4O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
methyl 3-[5-(2-ethoxy-2-oxoethyl)tetrazol-1-yl]propanoate |
InChI |
InChI=1S/C9H14N4O4/c1-3-17-9(15)6-7-10-11-12-13(7)5-4-8(14)16-2/h3-6H2,1-2H3 |
InChI Key |
WEMZHSOQQNOEBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=NN1CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.